

Spectroscopic Analysis of 4-Bromostyrene: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromostyrene

Cat. No.: B1200502

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This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of **4-bromostyrene**. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and chemical analysis. This document outlines the characteristic spectral data, detailed experimental protocols for data acquisition, and logical workflows for spectral interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy for **4-bromostyrene**.

Table 1: ^1H NMR Spectral Data for 4-Bromostyrene

Solvent: Chloroform-d (CDCl_3) | Instrument Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.45	Doublet (d)	8.5	2H	Aromatic (H-2, H-6)
7.27	Doublet (d)	8.6	2H	Aromatic (H-3, H-5)
6.65	Doublet of Doublets (dd)	17.6, 10.9	1H	Vinylic (H-7)
5.74	Doublet (d)	17.5	1H	Vinylic (H-8, trans)
5.28	Doublet (d)	10.9	1H	Vinylic (H-8, cis)

Data sourced from reference[1].

Table 2: ^{13}C NMR Spectral Data for 4-Bromostyrene

Solvent: Chloroform-d (CDCl₃) | Instrument Frequency: 101 MHz

Chemical Shift (δ) ppm	Assignment
136.42	Aromatic (C-4)
135.68	Vinylic (C-7)
131.59	Aromatic (C-2, C-6)
127.73	Aromatic (C-3, C-5)
121.56	Aromatic (C-1)
114.58	Vinylic (C-8)

Table 3: Characteristic Infrared (IR) Absorption Bands for 4-Bromostyrene

Technique: Neat Liquid Film

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3100-3000	C-H Stretch	Aromatic & Vinylic	Medium-Weak
~1628	C=C Stretch	Vinylic	Medium
~1600, ~1500	C=C Stretch (in-ring)	Aromatic	Medium-Strong
~1070	C-Br Stretch	Aryl Halide	Strong
990, 910	=C-H Bend (out-of-plane)	Vinylic	Strong
840-810	C-H Bend (out-of-plane)	para-disubstituted Aromatic	Strong

Characteristic absorption ranges sourced from references[2][3][4].

Experimental Protocols

The following sections detail standardized procedures for acquiring high-quality NMR and IR spectra of liquid samples such as **4-bromostyrene**.

Protocol for ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **4-bromostyrene** in a deuterated solvent.

Materials:

- **4-Bromostyrene** sample
- Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
- 5 mm NMR tubes and caps
- Pasteur pipette with glass wool

- Vortex mixer (optional)

Procedure:

- Sample Preparation:

- For ^1H NMR, weigh approximately 5-25 mg of **4-bromostyrene** directly into a clean, dry vial.
- For ^{13}C NMR, a higher concentration is required; use approximately 50-100 mg of the sample.

- Dissolution:

- Add approximately 0.6-0.7 mL of CDCl_3 (containing TMS) to the vial.
- Gently swirl or vortex the vial until the sample is fully dissolved. The solution should be clear and transparent.

- Filtration and Transfer:

- To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- The final solution height in the NMR tube should be approximately 4-5 cm.

- Capping and Cleaning:

- Cap the NMR tube securely.
- Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

- Data Acquisition:

- Insert the prepared sample into the NMR spectrometer.

- Follow the instrument-specific software instructions to lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H spectrum. A standard experiment typically requires 8 to 16 scans.
- Acquire the proton-decoupled ^{13}C spectrum. This will require a significantly larger number of scans (e.g., 128 to 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm.
 - Calibrate the ^{13}C spectrum by referencing the CDCl_3 solvent peak ($\delta \approx 77.16$ ppm).
 - Integrate the peaks in the ^1H spectrum and analyze the chemical shifts, multiplicities, and coupling constants.

Protocol for Infrared (IR) Spectroscopy

Objective: To obtain a transmission IR spectrum of neat (undiluted) **4-bromostyrene**.

Materials:

- **4-Bromostyrene** sample (liquid)
- Polished salt plates (e.g., NaCl or KBr)
- FTIR spectrometer
- Disposable pipette or capillary tube
- Acetone or other suitable volatile solvent for cleaning
- Lint-free tissues (e.g., KimWipes)

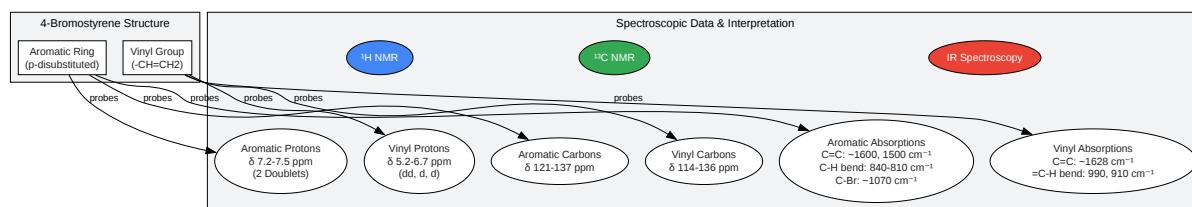
Procedure:

- Spectrometer Preparation:
 - Ensure the sample chamber of the FTIR spectrometer is empty.
 - Collect a background spectrum. This measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, which will be automatically subtracted from the sample spectrum.
[\[5\]](#)
- Sample Application:
 - Place one clean, dry salt plate on a clean surface.
 - Using a disposable pipette or capillary tube, place a single drop of **4-bromostyrene** onto the center of the plate.
[\[6\]](#)
 - Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform capillary film between the plates.
[\[1\]](#) Avoid creating air bubbles.
- Data Acquisition:
 - Place the "sandwiched" salt plates into the sample holder in the spectrometer.
 - Close the sample chamber lid.
 - Acquire the sample spectrum. The instrument will irradiate the sample with infrared light and record the frequencies that are absorbed.
- Data Processing and Analysis:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
 - Use the software tools to identify the wavenumbers (in cm⁻¹) of the major absorption bands.

- Correlate these absorption bands with specific bond vibrations to identify the functional groups present in the molecule.
- Cleaning:
 - Disassemble the salt plates.
 - Rinse both plates thoroughly with a dry, volatile solvent like acetone.
 - Gently wipe the plates dry with a lint-free tissue and store them in a desiccator to protect them from moisture.

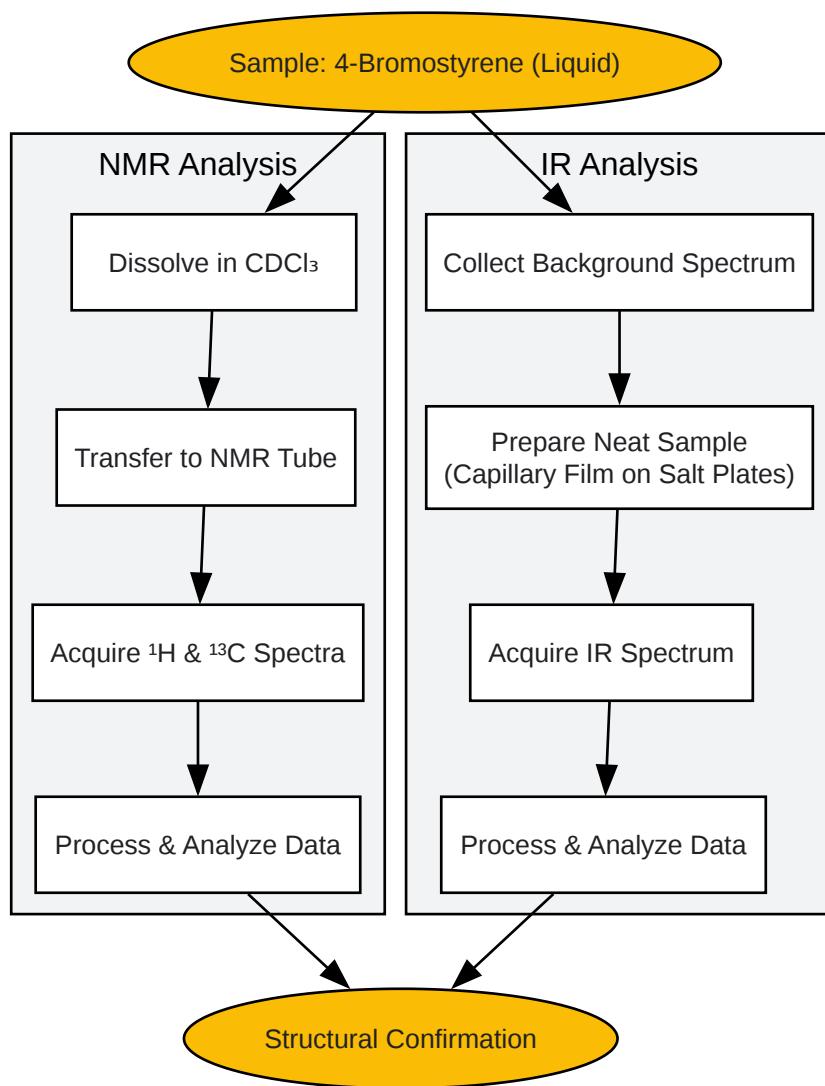
Visualization of Spectroscopic Analysis

The following diagrams, generated using the DOT language, illustrate the logical relationships in the spectroscopic analysis of **4-bromostyrene**.



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Caption: Correlation of **4-bromostyrene** structural features with their spectroscopic signals.

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Caption: Experimental workflow for the spectroscopic analysis of **4-bromostyrene**.

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